(1R,2S)-m-nitro-erythro-Chloramphenicol
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Overview
Description
(1R,2S)-m-nitro-erythro-Chloramphenicol is a stereoisomer of chloramphenicol, a broad-spectrum antibiotic originally derived from the bacterium Streptomyces venezuelae. This compound is characterized by its specific stereochemistry, which significantly influences its biological activity and pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-m-nitro-erythro-Chloramphenicol typically involves several key steps:
Resolution of Enantiomers: The separation of the desired (1R,2S) enantiomer from its stereoisomers. This can be achieved through chiral chromatography or crystallization techniques.
Esterification and Hydrolysis: The formation of ester intermediates followed by hydrolysis to yield the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale nitration and resolution processes. The use of continuous flow reactors and automated separation systems enhances the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-m-nitro-erythro-Chloramphenicol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.
Substitution: Sodium methoxide, methanol as solvent.
Major Products
Reduction: Formation of (1R,2S)-m-amino-erythro-Chloramphenicol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1R,2S)-m-nitro-erythro-Chloramphenicol has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its interactions with bacterial ribosomes and its mechanism of action as an antibiotic.
Medicine: Investigated for its potential use in treating bacterial infections resistant to other antibiotics.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
The mechanism of action of (1R,2S)-m-nitro-erythro-Chloramphenicol involves binding to the 50S ribosomal subunit of bacterial ribosomes, inhibiting protein synthesis. This binding prevents the formation of peptide bonds, thereby halting bacterial growth and replication. The specific stereochemistry of the compound enhances its binding affinity and selectivity for bacterial ribosomes.
Comparison with Similar Compounds
Similar Compounds
- (1R,2R)-m-nitro-erythro-Chloramphenicol
- (1S,2S)-m-nitro-erythro-Chloramphenicol
- (1S,2R)-m-nitro-erythro-Chloramphenicol
Uniqueness
(1R,2S)-m-nitro-erythro-Chloramphenicol is unique due to its specific stereochemistry, which confers distinct biological activity and pharmacological properties compared to its stereoisomers. This enantiomer exhibits higher binding affinity to bacterial ribosomes and greater antibiotic efficacy, making it a valuable compound in the development of new antibacterial agents.
Properties
CAS No. |
1327173-91-0 |
---|---|
Molecular Formula |
C₁₁H₁₂Cl₂N₂O₅ |
Molecular Weight |
323.13 |
Synonyms |
2,2-dichloro-N-[(1R,2S)-2-hydroxy-1-(hydroxymethyl)-2-(3-nitrophenyl)ethyl]acetamide_x000B_ |
Origin of Product |
United States |
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